molecular formula C8H5BrCl2F2O B1411289 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide CAS No. 1803790-17-1

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide

Cat. No.: B1411289
CAS No.: 1803790-17-1
M. Wt: 305.93 g/mol
InChI Key: LEKDYISMPGJIFO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is an organic compound that belongs to the class of benzyl bromides. It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a bromine atom attached to a benzene ring. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide typically involves the bromination of 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol. The reaction is carried out using hydrobromic acid and a brominating agent such as phosphorus tribromide under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide involves its reactivity as an electrophile. The bromine atom is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol
  • 3,5-Dichloro-4-(difluoromethoxy)benzyl chloride
  • 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride

Uniqueness

3,5-Dichloro-4-(difluoromethoxy)benzyl bromide is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This compound’s reactivity and applications differ from its analogs, making it valuable in specific synthetic and research contexts .

Properties

IUPAC Name

5-(bromomethyl)-1,3-dichloro-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)7(6(11)2-4)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKDYISMPGJIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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